![molecular formula C8H5F3N2 B1388862 6-(Trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 936009-02-8](/img/structure/B1388862.png)

6-(Trifluoromethyl)imidazo[1,2-a]pyridine

Overview

Description

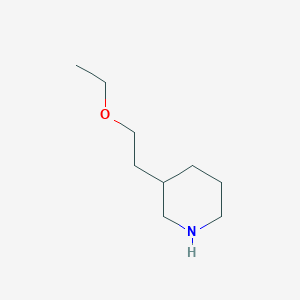

6-(Trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the empirical formula C8H5F3N2. It has a molecular weight of 186.13 . This compound is part of a class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, has been well studied in the past decade . The most effective protocols for their synthesis are metal-free direct synthesis methods, which include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group attached to the 6th carbon of the imidazo[1,2-a]pyridine ring . The SMILES string representation of this compound is FC(F)(F)C1=CN2C=CN=C2C=C1 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including this compound, have been the subject of various chemical reactions. These reactions are often aimed at modifying the compound to improve its biological activity or to create new compounds with potential pharmaceutical applications .Physical And Chemical Properties Analysis

This compound is a solid compound . Its unique physicochemical properties are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications

Crystal Structure Analysis

- The imidazo[1,2-a]pyridine group, including variants like 6-(trifluoromethyl)imidazo[1,2-a]pyridine, demonstrates interesting structural properties. For example, a study on 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile revealed that the imidazo[1,2-a]pyridine group is essentially planar, indicating potential for detailed structural analysis and design in chemical synthesis (Fun et al., 2011).

Therapeutic Applications

- Imidazo[1,2-a]pyridine scaffolds, such as this compound, have broad applications in medicinal chemistry. They are noted for their potential in developing anticancer, antimicrobial, and antiviral agents, among other therapeutic applications (Deep et al., 2016).

Chemical Synthesis and Modification

- The compound has been involved in studies focusing on transition-metal-free, visible-light-mediated trifluoromethylation. This process allows for the efficient and convenient synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives, highlighting its versatility in chemical synthesis (Zhou et al., 2019).

- Research also includes the exploration of oxidative trifluoromethylation via C(sp2)-H bond functionalization, further expanding its synthetic applications (Monir et al., 2015).

Fluorescent Properties

- Investigations into the fluorescent properties of imidazo[1,2-a]pyridine-based compounds, including those with 6-(trifluoromethyl) groups, have been conducted. These studies are crucial for the development of novel fluorescent organic compounds, potentially useful in various scientific applications (Tomoda et al., 1999).

Synthesis Techniques

- Advanced synthesis techniques for imidazo[1,2-a]pyridines have been developed, including triflic anhydride-mediated annulation, showcasing the compound's role in modern chemical synthesis methodologies (Vuillermet et al., 2020).

Corrosion Inhibition

- Imidazo[1,2-a]pyridine derivatives, including those with 6-(trifluoromethyl) groups, have been evaluated for their performance as corrosion inhibitors, demonstrating potential in materials science and engineering (Saady et al., 2021).

Mechanism of Action

Target of Action

It is known that imidazopyridine derivatives, to which this compound belongs, have a wide range of applications in medicinal chemistry .

Mode of Action

Imidazopyridine derivatives are known to interact with various cellular targets, leading to changes in cellular function .

Biochemical Pathways

Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of various cells .

Result of Action

Imidazopyridine derivatives are known to have significant activity against various targets, leading to changes at the molecular and cellular levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIVIKBUQJRSQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653892 | |

| Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936009-02-8 | |

| Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

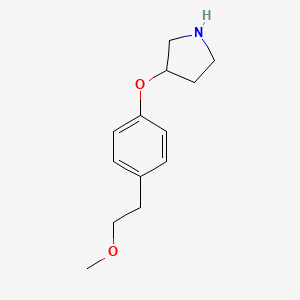

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine derivatives relate to their activity as GLP-1R agonists?

A1: The research primarily focuses on a specific derivative, 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate [, ]. While it highlights the core skeleton's potential, it does not delve into the Structure-Activity Relationship (SAR) details. Investigating how modifications to the core structure, including substitutions on the phenyl ring or variations in the acetate moiety, influence the compound's potency, selectivity, and overall activity as a GLP-1R agonist would require further investigation.

Q2: What are the potential applications of this compound derivatives beyond GLP-1R agonism?

A2: The provided research primarily explores the potential of a specific this compound derivative in the context of GLP-1R agonism for potential anti-diabetic treatments [, ]. Exploration of other potential applications for this class of compounds requires further research. This may include investigating their interactions with other biological targets and evaluating their potential in various therapeutic areas.

Q3: What is the crystal structure of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile and how does it contribute to our understanding of this class of compounds?

A3: The crystal structure of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile reveals a planar imidazo[1,2-a]pyridine group with a maximum deviation of 0.021 (1) Å []. The trifluoromethyl group and the methyl hydrogen atoms exhibit disorder over two sets of sites. Furthermore, the crystal packing analysis reveals infinite chains of molecules linked by C—H⋯N interactions forming distinct hydrogen-bond ring motifs []. While this structural information pertains to a specific derivative, it offers insights into the potential spatial arrangements and intermolecular interactions possible within this class of compounds, which can be valuable for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-Naphthyloxy)ethyl]piperidine](/img/structure/B1388788.png)

![3-([1,1'-Biphenyl]-4-ylmethoxy)pyrrolidine](/img/structure/B1388791.png)

![3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine](/img/structure/B1388797.png)